Unveiling Csf1R-IN-17: A Technical Guide to its Discovery and Synthesis
Unveiling Csf1R-IN-17: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A Deep Dive into the Potent and Selective Csf1R Inhibitor, Csf1R-IN-17, for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Csf1R-IN-17, a highly potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Csf1R-IN-17, also identified as compound 9 in primary literature, has emerged as a significant research tool for studying the physiological and pathological roles of Csf1R and as a promising scaffold for the development of novel therapeutics targeting Csf1R-driven diseases.
Discovery and Potency
Csf1R-IN-17 was identified through a systematic structure-activity relationship (SAR) study of purine-based inhibitors. This research, detailed in the European Journal of Medicinal Chemistry, pinpointed Csf1R-IN-17 as a lead compound due to its exceptional inhibitory activity and selectivity.[1] The compound exhibits a remarkable half-maximal inhibitory concentration (IC50) of 0.2 nM in enzymatic assays, indicating potent inhibition of Csf1R kinase activity.[1]
Quantitative Biological Data
To facilitate comparative analysis, the key quantitative data for Csf1R-IN-17 are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| Enzymatic IC50 | 0.2 nM | ADP-Glo Kinase Assay | Aarhus TI, et al. (2023) |
| Cellular IC50 | 106 nM | CSF1-mediated ERK1/2 Phosphorylation in BMDMs | Aarhus TI, et al. (2023) |
| Kinase Selectivity | S-score(1µM) = 0.06 | KinomeScan (468 kinases) | Aarhus TI, et al. (2023) |
| Osteoclast Differentiation | Potent Inhibition | TRAP Staining Assay | Aarhus TI, et al. (2023) |
Synthesis of Csf1R-IN-17
The chemical synthesis of Csf1R-IN-17, a 6,8-disubstituted purine derivative, involves a multi-step process. While the specific, step-by-step protocol from the primary publication by Aarhus et al. (2023) is not publicly available in full detail, the general approach for creating similar 6,8-disubstituted purines can be outlined. The synthesis would likely commence with a di-halogenated purine core, followed by sequential nucleophilic aromatic substitution reactions to introduce the desired moieties at the C6 and C8 positions. The indole group at C8 and the piperidinyl group at C6 are key for its high affinity and selectivity.
A plausible, though unconfirmed, synthetic route would involve:
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Selective Halogenation: Starting with a commercially available purine, selective halogenation at the 6 and 8 positions.
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Suzuki or Stille Coupling: Introduction of the 1H-indol-5-yl group at the C8 position via a palladium-catalyzed cross-coupling reaction.
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Nucleophilic Aromatic Substitution: Reaction with 4-(hydroxymethyl)piperidine to displace the halogen at the C6 position.
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Final Modification and Purification: Introduction of the isopropyl group at the N9 position and subsequent purification by chromatography.
Csf1R Signaling Pathway
Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[2] Its activation by ligands CSF-1 or IL-34 triggers a downstream signaling cascade.
Caption: Csf1R Signaling Pathway.
Experimental Protocols
Csf1R Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of Csf1R by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow:
Caption: ADP-Glo Kinase Assay Workflow.
Detailed Methodology:
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Reaction Setup: In a 384-well plate, combine recombinant human Csf1R enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Inhibitor Addition: Add serial dilutions of Csf1R-IN-17 or vehicle control (DMSO) to the reaction wells.
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Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
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Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: CSF1-mediated ERK1/2 Phosphorylation in Bone Marrow-Derived Macrophages (BMDMs)
This assay assesses the ability of Csf1R-IN-17 to inhibit Csf1R signaling in a cellular context by measuring the phosphorylation of the downstream effector ERK1/2.
Workflow:
Caption: ERK1/2 Phosphorylation Assay Workflow.
Detailed Methodology:
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Cell Culture: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to differentiate them into macrophages.
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Assay Preparation: Seed the BMDMs in plates and starve them of serum and growth factors overnight.
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Inhibitor Treatment: Pre-incubate the cells with various concentrations of Csf1R-IN-17 for 1-2 hours.
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Stimulation: Stimulate the cells with recombinant mouse CSF-1 for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.
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Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
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Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
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Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Osteoclast Differentiation Assay (TRAP Staining)
This assay evaluates the effect of Csf1R-IN-17 on the differentiation of osteoclasts, a process highly dependent on Csf1R signaling.
Workflow:
Caption: Osteoclast Differentiation Assay Workflow.
Detailed Methodology:
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Cell Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).
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Differentiation Induction: Culture the monocytes in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts.[3][4]
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Inhibitor Treatment: Add Csf1R-IN-17 at various concentrations to the culture medium at the beginning of the differentiation process.
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Culture and Maintenance: Culture the cells for an extended period (e.g., 7-14 days), replacing the medium with fresh medium containing cytokines and the inhibitor every 2-3 days.
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TRAP Staining: At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
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Analysis: Visualize the cells under a microscope and count the number of TRAP-positive multinucleated cells (osteoclasts).
Conclusion
Csf1R-IN-17 is a powerful and highly selective tool for investigating Csf1R biology. Its remarkable potency and well-characterized in vitro activity make it an invaluable asset for researchers in oncology, immunology, and neuroinflammation. The detailed methodologies provided in this guide are intended to facilitate the adoption and application of this important chemical probe in the scientific community. Further optimization of its pharmacokinetic properties may pave the way for its development as a therapeutic agent.
References
- 1. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK Signaling Is Essential for Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes [jove.com]
